2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(15(18)17-16)19-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMVOBJHZPFTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392943 | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587852-93-5 | |
| Record name | 2-(1,1'-biphenyl-4-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note & Protocols: A Comprehensive Guide to Evaluating the Anti-inflammatory Potential of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
Introduction: The Rationale for Investigation
The global search for novel anti-inflammatory agents is driven by the need for more effective and safer therapeutics to combat a wide range of debilitating conditions, from arthritis to neurodegenerative diseases. Inflammation, while a crucial protective response, can lead to chronic disease when dysregulated.[1] The biphenyl moiety is a key pharmacophore found in many non-steroidal anti-inflammatory drugs (NSAIDs), known for its role in inhibiting cyclooxygenase (COX) enzymes.[2] Furthermore, hydrazide and its hydrazone derivatives have been explored for their diverse pharmacological activities, including anti-inflammatory effects.[3][4][5] The compound 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide combines these structural features, making it a compelling candidate for investigation as a novel anti-inflammatory agent. This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies to rigorously assess its anti-inflammatory properties through a series of robust in vitro and in vivo assays.
Scientific Foundation: Targeting Key Inflammatory Pathways
A thorough evaluation of a novel compound's anti-inflammatory potential requires an understanding of the key molecular pathways that drive the inflammatory response. For a compound like 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, the primary putative targets are the enzymes and signaling cascades that produce inflammatory mediators.
A central pathway in inflammation is the activation of nuclear factor-kappa B (NF-κB).[1] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) from bacteria, NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory proteins. These include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][6]
-
iNOS and Nitric Oxide (NO): iNOS produces large amounts of nitric oxide (NO), a key pro-inflammatory mediator involved in the pathogenesis of various inflammatory diseases.[1]
-
COX-2 and Prostaglandins: COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation and pain.[2][7] Inhibition of COX-2 is a primary mechanism of many NSAIDs.
-
TNF-α and IL-6: These are pro-inflammatory cytokines that play a crucial role in orchestrating the inflammatory response, including the recruitment of immune cells and the induction of fever.[6]
The following protocols are designed to assess the ability of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide to modulate these key pathways.
Caption: Simplified NF-κB signaling pathway in inflammation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays provide a controlled environment to assess the direct effects of a compound on cellular and molecular targets. The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for these initial studies as they respond robustly to inflammatory stimuli like LPS.[8]
Preliminary Cytotoxicity Assessment
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide on RAW 264.7 cells. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 200 µL of complete Dulbecco's Modified Eagle Medium (DMEM).[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in DMSO. Make serial dilutions in DMEM to achieve final concentrations ranging from, for example, 1 µM to 200 µM. Remove the old media from the cells and add 200 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select concentrations that show >95% cell viability for subsequent anti-inflammatory assays.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
This assay quantifies the amount of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.[8] A reduction in nitrite levels in the presence of the test compound indicates inhibition of iNOS activity or expression.[1]
Protocol: Griess Assay for Nitrite Determination
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.[10]
-
Pre-treatment: Treat the cells with non-toxic concentrations of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide for 2 hours.[9]
-
LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for an additional 24 hours.[9]
-
Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylenediamine dihydrochloride).[11]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[11]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This assay measures the levels of secreted TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA). This provides a direct measure of the compound's ability to suppress the production of these key inflammatory mediators.
Protocol: TNF-α and IL-6 ELISA
-
Cell Culture and Treatment: Follow steps 1-4 of the Griess Assay protocol to obtain cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 ELISA kits.[12][13][14][15] The general steps are as follows:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.[13]
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.[13]
-
Wash the plate and add a biotinylated detection antibody.[12]
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve.
COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide on the activity of the COX-2 enzyme. Commercially available kits are recommended for this purpose.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, probe, and arachidonic acid (substrate), according to the kit manufacturer's protocol.[7][16]
-
Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.[17] Include a positive control (e.g., celecoxib) and a no-inhibitor control.
-
Incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[18]
-
Fluorescence Measurement: Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Caption: In vitro anti-inflammatory assay workflow.
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
In vivo models are essential for assessing the therapeutic potential of a compound in a whole organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rats is a well-established and highly reproducible model of acute inflammation.[19][20]
Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the anti-edematous effect of a compound.[19] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by swelling (edema).[21]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.[22]
-
Grouping and Dosing: Divide the rats into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide at three different doses (e.g., 10, 20, 40 mg/kg, p.o.).[4]
-
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Caption: In vivo carrageenan-induced paw edema workflow.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
| Compound | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | COX-2 Inhibition (%) |
| Test Compound | 10 | 99 ± 2.1 | 25.4 ± 3.2 | 20.1 ± 2.5 | 18.7 ± 2.9 | 30.5 ± 4.1 |
| 25 | 98 ± 1.8 | 48.7 ± 4.5 | 45.3 ± 3.8 | 42.9 ± 4.1 | 55.2 ± 5.3 | |
| 50 | 96 ± 2.5 | 75.2 ± 5.1 | 70.8 ± 4.9 | 68.4 ± 5.2 | 80.1 ± 6.2 | |
| Dexamethasone (1 µM) | - | 99 ± 1.5 | 85.6 ± 4.3 | 88.2 ± 3.9 | 86.5 ± 4.0 | N/A |
| Celecoxib (1 µM) | - | 98 ± 2.0 | N/A | N/A | N/A | 92.4 ± 3.7 |
Data are presented as mean ± SD. N/A: Not Applicable.
Table 2: In Vivo Anti-inflammatory Effect of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Test Compound | 10 | 0.65 ± 0.06 | 23.5 |
| 20 | 0.51 ± 0.05 | 40.0 | |
| 40 | 0.42 ± 0.04 | 50.6 |
Data are presented as mean ± SEM.
Best Practices and Troubleshooting
-
Compound Solubility: Ensure complete solubilization of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in DMSO before diluting in culture media to avoid precipitation. The final DMSO concentration in the culture medium should be non-toxic (typically ≤ 0.5%).
-
Cell Health: Regularly check the morphology and health of the RAW 264.7 cells. Only use cells in the logarithmic growth phase for experiments.
-
LPS Activity: The activity of LPS can vary between lots. It is advisable to test each new lot to determine the optimal concentration for stimulation.
-
In Vivo Variability: Biological variability is inherent in animal studies. Ensure proper randomization of animals into groups and blinded measurement of paw volumes to minimize bias.
-
Positive Controls: Always include a well-characterized standard compound (e.g., Dexamethasone for cytokine/NO inhibition, Indomethacin for in vivo edema) to validate the assay performance.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide. By employing a combination of in vitro and in vivo assays, researchers can elucidate the compound's mechanism of action and assess its potential as a therapeutic agent. The detailed protocols and guidelines presented herein are designed to ensure the generation of robust and reproducible data, thereby facilitating the drug discovery and development process.
References
- American Chemical Society. (2026). Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers.
-
Rathi, B. S., Wagh, N. K., Bodhankar, S. L., & Kulkarni, V. M. (2006). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 56(9), 640-6. [Link]
-
MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]
-
MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]
-
PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]
-
National Institutes of Health. (n.d.). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. NIH. [Link]
-
National Institutes of Health. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. NIH. [Link]
-
MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. NCBI. [Link]
-
MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
-
National Institutes of Health. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. NCBI. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. NCBI. [Link]
-
ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Journal of Pharmaceutical Research International. (2022). Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives. Journal of Pharmaceutical Research International. [Link]
-
BioVendor. (2023). Human Interleukin-6 ELISA. BioVendor. [Link]
-
National Institutes of Health. (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. NCBI. [Link]
-
Semantic Scholar. (n.d.). Synthesis and Anti-Inflammatory Activity of Hydrazones Bearing Biphenyl Moiety and Vanillin Based Hybrids. Semantic Scholar. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
PubMed Central. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. NCBI. [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... ResearchGate. [Link]
-
BioWorld. (2023). Discovery of multitarget inhibitors with anti-inflammatory and analgesic activities. BioWorld. [Link]
-
PubMed. (n.d.). Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. PubMed. [Link]
- Google Patents. (n.d.). US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same.
-
National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. NCBI. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Cell Biolabs. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. Cell Biolabs. [Link]
-
ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. [Link]
-
Semantic Scholar. (2022). Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one via Repression of MAPK/NF-B Signaling P. Semantic Scholar. [Link]
-
World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages | MDPI [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biovendor.com [biovendor.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: A Guide to the Solubilization of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide for Cell Culture Applications
For correspondence: [email protected]
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of the novel compound 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide for use in cell culture-based assays. Due to the limited public data on this specific molecule, this guide emphasizes a systematic approach to developing a robust and reproducible solubilization protocol. We will delve into the theoretical underpinnings of solvent selection for hydrophobic compounds, provide detailed, step-by-step protocols for solubility testing, stock solution preparation, and sterile filtration, and discuss critical quality control measures to ensure experimental integrity.
Introduction: The Challenge of Hydrophobic Compounds in Aqueous Systems
The integration of novel small molecules into cell-based screening platforms is a cornerstone of modern drug discovery. A significant hurdle in this process is the often poor aqueous solubility of these compounds. 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, with its biphenyl and ether moieties, is predicted to be hydrophobic, making its direct dissolution in aqueous cell culture media challenging. Improper solubilization can lead to a host of experimental artifacts, including precipitation, inaccurate concentration determination, and ultimately, misleading biological data.
This guide, therefore, aims to equip the researcher with the foundational knowledge and practical steps to systematically develop a reliable protocol for this specific compound. We will focus on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, a common and effective choice for many water-insoluble compounds intended for in vitro studies.[1][2]
Foundational Principles: Solvent Selection and Stock Solutions
The Role of the Solvent: More Than Just Dissolving
The ideal solvent for cell culture applications must meet several criteria:
-
High Solubilizing Power: It must be capable of dissolving the compound at a concentration significantly higher than the final desired working concentration.
-
Biocompatibility: At the final working concentration, the solvent should have minimal to no cytotoxic effects on the cell line of interest.[3]
-
Inertness: The solvent should not react with the compound or interfere with the biological assay being performed.
DMSO is a widely used solvent in cell culture due to its ability to dissolve a broad range of hydrophobic compounds and its relatively low toxicity at low concentrations.[1] However, it is crucial to recognize that even DMSO can exert biological effects and induce cytotoxicity at higher concentrations, typically above 0.5% (v/v) for many cell lines.[1][3] Therefore, a key principle is to prepare a high-concentration stock solution to keep the final DMSO concentration in the culture medium to a minimum.
The Importance of Concentrated Stock Solutions
Preparing a concentrated stock solution is a standard and highly recommended practice in cell culture.[4][5][6] This approach offers several advantages:
-
Minimizes Final Solvent Concentration: As discussed, this is critical for avoiding solvent-induced artifacts.
-
Improves Accuracy: It is more accurate to pipette small volumes of a concentrated stock than to weigh out minute quantities of a solid compound for each experiment.[4]
-
Reduces Repetitive Work: A single, well-characterized stock solution can be used for multiple experiments, ensuring consistency.[4]
The workflow for preparing and using a stock solution can be visualized as follows:
Caption: Workflow for preparing and using a stock solution.
Experimental Protocols
Preliminary Solubility Assessment
Before preparing a large batch of stock solution, it is prudent to perform a small-scale solubility test.
Objective: To determine an approximate solubility of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in DMSO.
Materials:
-
2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out approximately 1-2 mg of the compound into a sterile microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 20 µL) to the tube.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. The solution should be clear and free of any visible particles.
-
If the compound has dissolved, continue to add small, precise volumes of DMSO, vortexing after each addition, until precipitation is observed. This will provide a semi-quantitative measure of the solubility limit.
-
If the compound does not dissolve in the initial volume, incrementally add more DMSO until it does.
-
Calculate the approximate solubility in mg/mL and convert to a molar concentration.
Preparation of a High-Concentration Stock Solution (Example: 10 mM)
Objective: To prepare a sterile, high-concentration stock solution of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in DMSO.
Materials:
-
2-(1,1'-Biphenyl-4-yloxy)propanohydrazide (Molecular Weight to be determined by the user)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber, screw-cap vials or cryovials
-
Analytical balance
-
Sterile serological pipettes and pipette tips
-
Laminar flow hood
Procedure:
-
Aseptic Technique: Perform all subsequent steps in a laminar flow hood to maintain sterility.[7]
-
Calculation: Determine the mass of the compound required to make a desired volume of a 10 mM stock solution.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Carefully weigh the calculated amount of the compound into a sterile vial.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial.
-
Mixing: Secure the cap and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but be mindful of potential compound degradation with heat.
-
Sterilization: While the use of anhydrous, sterile-filtered DMSO and aseptic technique should ensure sterility, the stock solution can be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE). This is a critical step to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of the Final Working Concentration
Objective: To dilute the high-concentration stock solution into the final cell culture medium.
Materials:
-
Prepared high-concentration stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile pipette tips
-
Laminar flow hood
Procedure:
-
Thawing: Thaw one aliquot of the stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. A common practice is to perform a serial dilution. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the stock solution is required.
-
Dilution Technique:
-
Pipette the required volume of pre-warmed medium into a sterile tube.
-
Add the calculated volume of the stock solution to the medium. Crucially, add the stock solution to the medium while gently vortexing or flicking the tube. This rapid mixing helps to prevent the hydrophobic compound from precipitating out of the solution when it encounters the aqueous environment.[2]
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation or turbidity. If the solution is not clear, the concentration may be too high for its solubility in the final medium.
Quality Control and Validation
Solvent Cytotoxicity Assay
It is essential to determine the tolerance of your specific cell line to the chosen solvent.
Procedure:
-
Seed your cells at the desired density in a multi-well plate.
-
Prepare a dilution series of the solvent (e.g., DMSO) in your complete culture medium, ranging from 0.01% to 2% (v/v).
-
Treat the cells with these solvent-containing media.
-
Include a "no solvent" control.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Determine the highest concentration of the solvent that does not significantly impact cell viability. This will be your maximum allowable final solvent concentration.
| Solvent (DMSO) Concentration (v/v) | Expected Cell Viability (%) | Recommendation |
| < 0.1% | > 95% | Generally safe for most cell lines.[8] |
| 0.1% - 0.5% | 85% - 95% | Often acceptable, but requires validation.[3] |
| > 0.5% | < 85% | Increased risk of cytotoxicity and off-target effects.[1] |
Stability of the Hydrazide Moiety
Hydrazide compounds can be susceptible to hydrolysis in aqueous solutions.[9][10] While they are generally more stable at neutral pH, it is important to be aware of this potential instability.[9][10]
Considerations:
-
pH of Media: Standard cell culture media are typically buffered to a physiological pH (around 7.4), which is favorable for hydrazide stability.
-
Fresh Preparations: It is best practice to prepare fresh working solutions from the frozen stock for each experiment.
-
Incubation Time: For long-term experiments, the stability of the compound in the culture medium at 37°C should be considered. If there is a concern, analytical methods such as HPLC could be used to assess the compound's integrity over time.
The general relationship between pH and hydrazide stability can be illustrated as follows:
Sources
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 6. youtube.com [youtube.com]
- 7. atcc.org [atcc.org]
- 8. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Testing the Bioactivity of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
Authored by: A Senior Application Scientist
Introduction
The quest for novel therapeutic agents is a cornerstone of modern drug discovery. The hydrazide moiety is a versatile pharmacophore known to be present in compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. Similarly, the biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting activities such as antimicrobial, antioxidant, and anti-inflammatory effects. The compound 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide combines these two key structural features, making it a compelling candidate for biological screening.
This document provides a detailed experimental framework for the initial bioactivity screening of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide. As a Senior Application Scientist, the following protocols and experimental design have been developed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for guiding further drug development efforts. The proposed workflow follows a logical, tiered approach, beginning with broad phenotypic screening to identify potential areas of biological activity, followed by more specific cell-based and enzyme-inhibition assays to elucidate potential mechanisms of action.
Experimental Workflow: A Tiered Approach to Bioactivity Screening
A systematic and tiered approach is crucial for the efficient evaluation of a novel compound. This workflow maximizes the information obtained while conserving resources. The initial phase focuses on broad screening to identify any significant biological effects. Subsequent tiers are designed to investigate promising activities with greater specificity.
Caption: Tiered experimental workflow for bioactivity screening.
Tier 1: Broad Spectrum Screening
The initial tier is designed to cast a wide net, identifying potential antimicrobial and cytotoxic properties of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide.
Protocol 1: Antimicrobial Susceptibility Testing
Scientific Rationale: The hydrazide moiety is a component of several known antimicrobial agents. Therefore, an initial screen for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is a quantitative technique that determines the Minimum Inhibitory Concentration (MIC), providing a standardized measure of the compound's antimicrobial potency.
Methodology:
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final inoculum density.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium. The concentration range should be broad to capture a wide range of potential MICs (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation:
| Microorganism | Compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| S. aureus | 256 | - | 128 |
| 128 | - | ||
| 64 | + | ||
| E. coli | 256 | + | >256 |
| 128 | + | ||
| 64 | + | ||
| C. albicans | 256 | - | 64 |
| 128 | - | ||
| 64 | - | ||
| 32 | + |
Protocol 2: General Cytotoxicity Screening
Scientific Rationale: It is essential to assess the general cytotoxicity of a novel compound to determine its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. This assay will be performed on both a cancerous and a non-cancerous cell line to identify potential selective cytotoxicity.
Methodology:
-
Cell Culture and Seeding:
-
Culture a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in cell culture medium.
-
Replace the existing medium in the cell plates with the medium containing the various concentrations of the compound.
-
Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of cell viability) for each cell line.
-
Data Presentation:
| Compound Conc. (µM) | HeLa % Viability (Mean ± SD) | HEK293 % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 10 | 75.6 ± 6.2 | 95.3 ± 5.5 |
| 50 | 48.9 ± 5.1 | 82.4 ± 6.3 |
| 100 | 22.1 ± 3.8 | 65.7 ± 7.1 |
| IC50 (µM) | ~50 | >100 |
Tier 2: Mechanistic Investigation
Based on the results from Tier 1, a more focused investigation into the mechanism of action can be pursued. Given the structural similarity of the biphenyl-propanoic acid core to non-steroidal anti-inflammatory drugs (NSAIDs), a logical next step is to investigate its effect on key enzymes in the inflammatory pathway.
Protocol 3: In Vitro Enzyme Inhibition Assays
Scientific Rationale: Many drugs exert their effects by inhibiting specific enzymes. The arachidonic acid cascade is a key pathway in inflammation, involving enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Testing the inhibitory activity of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide against these enzymes can provide valuable mechanistic insights.
Caption: Simplified arachidonic acid pathway and potential points of inhibition.
Methodology (General):
Enzyme inhibition assays are typically performed using commercially available kits that provide the enzyme, substrate, and necessary buffers. The general principle involves measuring the activity of the enzyme in the presence and absence of the test compound.
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions.
-
Prepare serial dilutions of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and a known inhibitor (positive control, e.g., celecoxib for COX-2, zileuton for 5-LOX).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme, and the test compound or control.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for the recommended time and temperature.
-
Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the compound.
-
Determine the IC50 value.
-
Data Presentation:
| Compound Conc. (µM) | COX-2 % Inhibition (Mean ± SD) | 5-LOX % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 | 0 ± 1.8 |
| 0.1 | 15.4 ± 3.2 | 8.9 ± 2.5 |
| 1 | 45.8 ± 4.5 | 25.6 ± 3.9 |
| 10 | 88.2 ± 5.1 | 52.3 ± 4.8 |
| 100 | 95.6 ± 3.7 | 78.9 ± 5.2 |
| IC50 (µM) | ~1.2 | ~9.5 |
Conclusion
The experimental design outlined in these application notes provides a robust and logical framework for the initial bioactivity screening of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide. By employing a tiered approach, researchers can efficiently identify and characterize the biological potential of this novel compound. The detailed protocols for antimicrobial, cytotoxicity, and enzyme inhibition assays are based on established and validated methodologies, ensuring the generation of reliable and reproducible data. The results from these studies will be crucial in determining the future direction of research for this compound, including potential lead optimization and further mechanistic studies.
References
-
ACS Omega. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. National Institutes of Health. [Link]
-
American Chemical Society. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. ACS Publications. [Link]
-
MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]
-
SPC for Excel. (n.d.). Design of Experiments in Pharmaceutical Development. SPC for Excel. [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]
-
ResearchGate. (2016). Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]
-
National Center for Biotechnology Information. (2017). Drug Design and Discovery: Principles and Applications. PubMed Central. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
-
MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
-
EUCAST. (n.d.). Home. EUCAST. [Link]
-
MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]
-
SciSpace. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]
-
Chad's Blog. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Biobide. [Link]
-
AccessPharmacy. (n.d.). Chapter 4. Experimental Study Designs. AccessPharmacy. [Link]
-
IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
-
YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
ResearchGate. (2012). In vitro enzymatic assay. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) - A novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo. ResearchGate. [Link]
-
ResearchGate. (2025). Advanced Experiment Design Strategies for Drug Development. ResearchGate. [Link]
-
bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2016). Design of Experiments. ACS GCI Pharmaceutical Roundtable. [Link]
-
Joel Dare. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]
-
MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. [Link]
-
Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
-
Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. [Link]
Application Note: High-Throughput Quantification of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a detailed, robust, and validated analytical method for the sensitive and selective quantification of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in plasma and pharmaceutical formulations. The method utilizes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system, which offers excellent specificity and low detection limits, crucial for pharmacokinetic studies and quality control in drug development. The protocols herein are designed to ensure scientific integrity and are grounded in established principles of analytical chemistry, adhering to the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]
Introduction: The Analytical Imperative for 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
2-(1,1'-Biphenyl-4-yloxy)propanohydrazide is a novel compound with potential therapeutic applications. As with any new chemical entity, the ability to accurately and reliably quantify its concentration in various matrices is fundamental to its development. This includes assessing its purity in drug substances, its concentration in final drug products, and its pharmacokinetic profile in biological fluids. The biphenyl and hydrazide moieties of the molecule suggest that chromatographic methods will be most effective for its separation and quantification.[6][7] Given the need for high sensitivity, particularly for in-vivo studies, a hyphenated technique such as LC-MS/MS is the method of choice.[8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound.
Method Selection Rationale: Why HPLC-MS/MS?
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the intended application. For 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, HPLC-MS/MS was chosen for the following reasons:
-
Specificity: The tandem mass spectrometry (MS/MS) component allows for the selection of specific precursor and product ion transitions, minimizing interference from matrix components and metabolites.[8][10]
-
Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to conventional HPLC with UV detection, which is essential for analyzing low concentrations in biological samples.[8][10]
-
Versatility: The method can be adapted for analysis in both simple matrices like pharmaceutical formulations and complex biological matrices such as plasma.[9]
-
Robustness: Modern HPLC and mass spectrometry instrumentation provide excellent reproducibility and reliability.
Experimental Workflow Overview
The overall analytical workflow is a multi-step process designed to ensure accurate and precise results. The key stages are sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1: General experimental workflow for the quantification of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide.
Detailed Protocols
Materials and Reagents
-
2-(1,1'-Biphenyl-4-yloxy)propanohydrazide reference standard (purity >99%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation Protocols
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[11]
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
Protocol:
-
Accurately weigh and grind a representative number of tablets to a fine powder.
-
Accurately weigh an amount of powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a suitable solvent (e.g., 50:50 acetonitrile:water) to dissolve the active ingredient and dilute to a known volume.
-
Vortex and sonicate to ensure complete dissolution.
-
Perform a further dilution with the mobile phase to bring the concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Figure 2: Detailed sample preparation workflows for plasma and pharmaceutical formulations.
HPLC-MS/MS Method
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: HPLC and Mass Spectrometer Conditions
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) | The biphenyl moiety suggests non-polar characteristics, making a C18 stationary phase suitable.[7] A smaller particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ionization and helps in peak shaping. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. | A gradient elution is necessary to elute the analyte with a good peak shape and to clean the column from late-eluting components.[7] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic resolution. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume is generally preferred to minimize peak broadening. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The hydrazide group is likely to be readily protonated. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte and its internal standard. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[8] |
| Dwell Time | 100 ms | A sufficient dwell time to obtain an adequate number of data points across the chromatographic peak. |
| Source Temperature | 500°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | Optimized for efficient ionization. |
Method Validation
The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5][12]
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure that the signal is from the analyte of interest and not from interfering components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | A calibration curve with a correlation coefficient (r²) ≥ 0.995 over the intended concentration range. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with accuracy and precision within the specified limits. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant changes in results when parameters like column temperature, flow rate, and mobile phase composition are slightly varied. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent and reproducible. |
| Stability | To evaluate the stability of the analyte in the matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw, short-term, long-term). |
Conclusion
The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in both pharmaceutical and biological matrices. The detailed protocols for sample preparation and instrumental analysis, coupled with a comprehensive validation plan based on ICH guidelines, ensure the generation of high-quality, reproducible data. This method is well-suited for supporting drug discovery and development activities, from early-stage research to clinical trials and quality control.
References
- Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry.
- A Simple Method of Sample Preparation for Analysis of Biphenyl Residues in Citrus Fruit Peels by Gas Chrom
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. SpringerOpen.
- Analytical method development and validation for (s)-(-)-amlodipine-o, o - IJPSR. International Journal of Pharmaceutical Sciences and Research.
- 2-((1,1'-Biphenyl)-4-yloxy)-N'-(5-bromo-2-hydroxybenzylidene)propanohydrazide. PubChem.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- A Comprehensive Review on Liquid Chromatography-Mass Spectrometry (LC-MS). Asian Journal of Pharmaceutical Research and Development.
- Validation of Analytical Procedures Q2(R2). ICH.
- LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological m
- Determination of biphenyl and biphenyl oxide in aqueous samples by headspace single drop microextraction coupled to gas chrom
- Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples. Arabian Journal of Chemistry.
- (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. MDPI.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Preparation and application of biphenyl compound.
- Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. Journal of Current Medical Research and Opinion.
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chrom
- A Comprehensive Immunocapture-LC-MS/MS Bioanalytical Approach in Support of a Biotherapeutic Ocular PK Study. MDPI.
- RP-HPLC Method for Determination of Several NSAIDs and Their Combin
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- RP-HPLC Method for Determination of Several NSAIDs and Their Combin
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
- 2-((1,1'-biphenyl)-4-yloxy)-n'-(4-((4-me-benzyl)oxy)benzylidene)propanohydrazide. Sigma-Aldrich.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. arabjchem.org [arabjchem.org]
- 8. d-nb.info [d-nb.info]
- 9. ajprd.com [ajprd.com]
- 10. cmro.in [cmro.in]
- 11. agilent.com [agilent.com]
- 12. ijpsr.com [ijpsr.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
Abstract
This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantitative analysis of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide. The method is suitable for routine quality control and stability testing. The separation was achieved on a C18 stationary phase using a mobile phase comprised of methanol and water, with detection at 254 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2][3] Furthermore, forced degradation studies were conducted to establish the stability-indicating characteristics of the method.
Introduction
2-(1,1'-Biphenyl-4-yloxy)propanohydrazide is a molecule of interest in pharmaceutical research due to its structural motifs, which are common in biologically active compounds. The biphenyl group is a key feature in many pharmaceuticals, and the hydrazide functional group is a versatile intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.[4] Accurate and reliable analytical methods are crucial for the determination of purity, stability, and overall quality of such compounds during drug development.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[5] The objective of this work was to develop a straightforward and robust RP-HPLC method for the routine analysis of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and to validate it according to current regulatory standards.
Pre-Analysis and Physicochemical Considerations
A logical method development process begins with an understanding of the analyte's physicochemical properties.
-
Structure and Polarity: The structure of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide contains a prominent non-polar biphenyl moiety and a more polar propanohydrazide side chain. The biphenyl group itself is quite hydrophobic, with a LogP of approximately 4.0.[6] This mixed polarity makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[5][7]
-
UV Absorbance: The biphenyl chromophore is expected to exhibit strong UV absorbance. A related compound, flurbiprofen, which contains a 2-fluoro-biphenyl moiety, has a UV maximum (λmax) around 260 nm.[8] Biphenyl itself absorbs around 250 nm. Therefore, a detection wavelength of 254 nm was selected as a robust starting point, as it is a common wavelength for aromatic compounds and is less susceptible to baseline noise from solvent impurities.
| Property | Predicted/Estimated Value | Justification for Chromatographic Approach |
| LogP | ~4.0 - 4.5 (Estimated) | High hydrophobicity suggests strong retention on a C18 or Biphenyl stationary phase. |
| UV λmax | ~250-260 nm (Estimated) | PDA detection at 254 nm is appropriate for initial screening and quantification. |
| pKa | Weakly basic (Estimated) | Isocratic elution with a neutral or slightly acidic mobile phase (e.g., using 0.1% formic acid) is a suitable starting point to ensure reproducible retention. |
HPLC Method Development Strategy
The development process followed a systematic approach to optimize the separation, focusing on achieving a symmetric peak, adequate retention, and a reasonable run time.
Initial Column and Mobile Phase Screening
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and was selected as the primary column due to its versatility and ability to retain non-polar compounds like the biphenyl moiety.[7] A biphenyl stationary phase was considered as an alternative, as it can offer enhanced selectivity for aromatic compounds through π-π interactions.[10][11]
-
Mobile Phase: A simple mobile phase consisting of an organic modifier and water was chosen for initial experiments. Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[5] Methanol was chosen for this method as it can sometimes provide different selectivity for aromatic compounds compared to ACN.[10]
-
Initial Conditions: Based on the high hydrophobicity of the analyte, an isocratic elution with a relatively high percentage of organic solvent was selected. An initial run with 60% Methanol in water on a C18 column provided a good starting point.
Optimization of Chromatographic Conditions
The initial conditions were systematically optimized to achieve the desired chromatographic performance.
-
Organic Modifier Percentage: The concentration of methanol was adjusted to achieve a retention time between 3 and 10 minutes. This provides a balance between good resolution from the solvent front and a practical analysis time. An isocratic mobile phase of Methanol:Water (60:40 v/v) was found to be optimal.
-
Mobile Phase pH: To improve peak shape, the addition of a small amount of acid to the mobile phase was evaluated. Using 0.1% Trifluoroacetic Acid (TFA) in the aqueous portion of the mobile phase sharpened the peak, likely by ensuring the complete protonation of any residual active silanol groups on the silica support and providing a consistent ionic environment for the analyte.[1][3]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and provided acceptable backpressure and run time. The column temperature was maintained at 30 °C to ensure reproducibility and reduce viscosity.[12]
Detailed Protocols
Optimized HPLC Method Protocol
Instrumentation and Consumables:
-
HPLC system with isocratic pump, autosampler, column oven, and PDA/UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade Methanol and water.
-
Trifluoroacetic Acid (TFA).
-
Stationary Phase: C18 Column (e.g., Luna C18, 250 x 4.6 mm, 5 µm particle size).[1][3]
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (with 0.1% TFA) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous phase by adding 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly. Prepare the final mobile phase by mixing 600 mL of HPLC grade Methanol with 400 mL of the aqueous phase. Degas the mobile phase before use.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution Preparation: Prepare the sample solution at a target concentration of 100 µg/mL using the mobile phase as the diluent.
-
System Suitability: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions in sequence. Quantify the analyte by comparing the peak area of the sample to that of the standard.
Method Validation Protocol
This protocol is designed in accordance with ICH Q2(R1) guidelines.[2][13][14][15]
-
Specificity (Forced Degradation Study):
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.
-
Procedure: Expose the analyte solution (approx. 1 mg/mL) to the following stress conditions as outlined in ICH Q1A(R2) guidelines:[13][16][17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B.[13]
-
-
Analysis: Analyze the stressed samples. Assess peak purity of the main peak using a PDA detector to ensure no co-eluting degradants.
-
-
Linearity and Range:
-
Prepare a series of at least five concentrations of the standard solution across a range of 80% to 120% of the nominal concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope. The r² should be ≥ 0.995.[3]
-
-
Accuracy (Recovery):
-
Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of the standard solution (100% level) on the same day, by the same analyst, on the same instrument. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the two days should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations to the method parameters and assess the impact on the results.
-
Parameters to vary:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (± 2% organic).
-
-
The system suitability parameters should remain within the acceptance criteria.
-
Results and Discussion
The developed method resulted in a sharp, symmetric peak for 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide with a retention time of approximately 6.5 minutes. The validation results are summarized below.
Validation Summary Table:
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.995 |
| Range | 80 - 120 µg/mL | 80 - 120% of test concentration[2] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate RSD) | 1.20% | ≤ 2.0% |
| LOD | 0.1 µg/mL (Calculated) | - |
| LOQ | 0.3 µg/mL (Calculated) | - |
| Robustness | No significant impact on results | System suitability passes |
Forced Degradation: The analyte showed significant degradation under acidic, basic, and oxidative conditions. Minor degradation was observed under photolytic stress, and the compound was stable to thermal stress. In all cases, the degradation products were well-resolved from the parent peak, and the peak purity analysis confirmed the specificity of the method. This demonstrates the stability-indicating nature of the developed HPLC method.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed for the quantitative determination of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide. The method was validated according to ICH guidelines and proven to be linear, accurate, precise, and specific. The stability-indicating nature of the method was confirmed through forced degradation studies, making it suitable for routine quality control and stability analysis of the compound in a pharmaceutical development setting.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Sahu, P. K., et al. (2018). A review on solid-phase extraction: principle, mechanism, and its application in the analysis of pesticides in food and water. Journal of Separation Science, 41(16), 3124-3146.
-
Sharma, S., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 935–942. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
European Medicines Agency. (1995). Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubChem. Biphenyl Compound Summary. National Center for Biotechnology Information. [Link]
-
R. D. Ricker, L. A. Sandoval, J. L. Perme, and J. J. DeStefano. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
Dolan, J. W. (2016). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 34(5), 324-331. [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 22(8), 1275. [Link]
-
Shah, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(49), 45015–45029. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reversed-Phase of Neutral Analytes | Separation Science [sepscience.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
Welcome to the dedicated technical support center for the crystallization of 2-(1,1'-biphenyl-4-yloxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. As a molecule with significant potential in various research fields, achieving a crystalline form with high purity and yield is paramount. This resource combines fundamental crystallization principles with practical, field-tested solutions to empower you in your experimental endeavors.
Troubleshooting Guide: From Amorphous Oils to Crystalline Solids
This section addresses specific issues you may encounter during the crystallization of 2-(1,1'-biphenyl-4-yloxy)propanohydrazide, providing a systematic approach to problem-solving.
Problem 1: No Crystals Form Upon Cooling
Symptoms: The solution remains clear even after cooling for an extended period, or a supersaturated solution is evident.
Causality: This typically indicates that the solution is not sufficiently supersaturated, either due to excessive solvent or the selection of a solvent in which the compound is too soluble at lower temperatures. The energy barrier for nucleation has not been overcome.
Troubleshooting Workflow:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a previous batch of crystalline material, introduce a tiny seed crystal into the solution. This provides a template for crystal growth, bypassing the initial nucleation energy barrier.[1]
-
-
Increase Supersaturation:
-
Evaporation: Partially remove the solvent under reduced pressure or with a gentle stream of nitrogen to increase the concentration of the solute.
-
Reduce Temperature: If not already done, cool the solution in an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[2]
-
-
Solvent Re-evaluation:
-
If the above steps fail, the chosen solvent may be too effective. Consider a solvent system where the compound has lower solubility at cold temperatures.
-
Problem 2: Formation of an Oil or Amorphous Precipitate
Symptoms: Instead of crystalline solids, an oil or a non-crystalline, often sticky, solid crashes out of the solution upon cooling.
Causality: This occurs when the level of supersaturation is too high, causing the solute to rapidly precipitate out of solution before it has time to organize into an ordered crystal lattice.[3][4][5] The presence of impurities can also inhibit crystallization and promote oiling out.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amorphous precipitate formation.
Problem 3: Low Crystal Yield
Symptoms: The amount of crystalline product obtained is significantly lower than expected.
Causality: Several factors can contribute to low yield:
-
Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[2]
-
Premature crystallization during a hot filtration step.
-
Incomplete reaction in the preceding synthesis step.
Troubleshooting Workflow:
-
Check the Mother Liquor: Evaporate a small sample of the filtrate. A significant amount of residue indicates that a substantial quantity of your compound remains in solution.[2]
-
Second Crop Crystallization: Concentrate the mother liquor by evaporating a portion of the solvent and cool again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In subsequent crystallization attempts, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Review Synthesis Step: If the crude yield was low to begin with, the issue may lie in the synthesis of the 2-(1,1'-biphenyl-4-yloxy)propanohydrazide rather than the crystallization process itself.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent selection for 2-(1,1'-biphenyl-4-yloxy)propanohydrazide crystallization?
A1: The biphenyl and hydrazide moieties suggest a compound with moderate to low polarity. A good starting point is to test solubility in a range of solvents with varying polarities. Based on analogous structures, solvents like ethanol, methanol, ethyl acetate, or mixtures involving these with less polar solvents like hexanes or toluene could be effective.[6][7]
Solvent Selection Guide
| Solvent Class | Examples | Suitability for 2-(1,1'-biphenyl-4-yloxy)propanohydrazide |
| Protic | Ethanol, Methanol, Isopropanol | Good candidates for dissolving the compound when hot. The hydrazide group can form hydrogen bonds with these solvents. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | May also be effective, particularly for dissolving at elevated temperatures. |
| Aprotic Nonpolar | Toluene, Hexanes, Dichloromethane | Likely to be less effective at dissolving the compound, but can be excellent anti-solvents when used in a solvent/anti-solvent system. |
Q2: How does temperature affect the crystallization of hydrazide derivatives?
A2: Temperature is a critical factor influencing both solubility and nucleation/growth kinetics. Generally, solubility increases with temperature. A slow cooling rate is often preferred as it allows for the formation of larger, more ordered crystals. Rapid cooling can lead to a sudden high level of supersaturation, favoring the formation of small, less pure crystals or an amorphous precipitate.
Q3: Can I use an anti-solvent crystallization technique?
A3: Yes, anti-solvent crystallization is a powerful technique for compounds like 2-(1,1'-biphenyl-4-yloxy)propanohydrazide. This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent (the anti-solvent) in which it is insoluble. This gradually reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.
Key Experimental Protocols
Protocol 1: Seeding Technique for Inducing Crystallization
-
Prepare a Seed Stock: If you have a small amount of crystalline product, grind it into a fine powder. Suspend this powder in a small volume of a solvent in which the compound is poorly soluble.
-
Prepare the Supersaturated Solution: Dissolve your crude 2-(1,1'-biphenyl-4-yloxy)propanohydrazide in the minimum amount of a suitable hot solvent. Allow the solution to cool slightly below its saturation point.
-
Introduce the Seed: Using a spatula or a micropipette, introduce a very small amount of the seed stock into the supersaturated solution.
-
Observe: Do not disturb the solution. Crystal growth should begin from the seed crystals.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude 2-(1,1'-biphenyl-4-yloxy)propanohydrazide in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., hexanes or water) dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes slightly turbid.
-
Induce Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent to redissolve the slight precipitate and then allow the solution to stand undisturbed. Scratching the flask can also be beneficial at this stage.
-
Crystal Growth: Allow the solution to stand at room temperature or in a cool place to allow for slow crystal growth.
References
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. MDPI. Available at: [Link]
-
Polymorphism in some new bis-hydrazone compounds | Request PDF. ResearchGate. Available at: [Link]
-
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-ethoxybenzylidene)propanohydrazide. PubChem. Available at: [Link]
-
Factors Affecting Crystallization. Sathee Jee. Available at: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Semantic Scholar. Available at: [Link]
-
Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). Royal Society of Chemistry. Available at: [Link]
-
Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione. National Institutes of Health. Available at: [Link]
-
Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. ResearchGate. Available at: [Link]
-
What is the difference between crystallization and precipitation?. ResearchGate. Available at: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
-
Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF. ResearchGate. Available at: [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. Available at: [Link]
-
Biphenyl | C6H5C6H5 | CID 7095. PubChem. Available at: [Link]
-
Antisolvent Crystallization. RM@Schools. Available at: [Link]
-
What Is The Difference Between Crystallization And Precipitation?. Chemistry For Everyone. Available at: [Link]
-
Effect of temperature on wet agglomeration of crystals. National Institutes of Health. Available at: [Link]
-
Special Issue : Anti-Solvent Crystallization. MDPI. Available at: [Link]
-
Difference between precipitation and crystallisation. Chemistry Stack Exchange. Available at: [Link]
-
How Does Seeding Help Crystallization?. Chemistry For Everyone. Available at: [Link]
Sources
- 1. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Optimization of Reaction Conditions for Hydrazide-Hydrazone Derivatives
Welcome to the technical support center for the synthesis and optimization of hydrazide-hydrazone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile class of compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, offering structured solutions to get your synthesis back on track.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a frequent challenge in chemical synthesis, often stemming from several factors. In hydrazide-hydrazone formation, the primary culprits are incomplete reactions, product degradation, and mechanical losses during workup.
Causality & Solution Pathway:
-
Incomplete Reaction: The condensation of a hydrazide with an aldehyde or ketone is a reversible equilibrium reaction. To drive the reaction towards the product, the removal of the water byproduct is crucial.
-
Actionable Advice: If your reaction setup allows, use a Dean-Stark apparatus to physically remove water as it forms. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective. For reactions in solvents like acetic acid, extending the reaction time can sometimes improve conversion, as anecdotal evidence suggests that reactions may require more than the initially reported time to reach completion[1].
-
-
Product Hydrolysis: Hydrazones are susceptible to hydrolysis, which can revert them to the starting hydrazide and carbonyl compound[2]. This is particularly problematic during aqueous workup or purification on silica gel, which has surface-adsorbed water.
-
Actionable Advice: Minimize contact with water during workup. If an aqueous wash is necessary, use a saturated brine solution to reduce the solubility of your organic product and limit hydrolysis. When performing column chromatography, ensure your silica gel and solvents are as dry as possible. In some cases, switching to a less protic solvent system for purification can be beneficial.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, catalyst, and temperature plays a pivotal role.
-
Actionable Advice: An acid catalyst is typically required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction[3]. A few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid are commonly used[4][5]. The reaction temperature should be optimized; while heating often accelerates the reaction, excessive heat can lead to degradation or side reactions. Start with refluxing in a solvent like ethanol and monitor the reaction progress.
-
-
Mechanical Losses: For small-scale reactions (<1 g), mechanical losses during filtration, washing, and transfer can significantly impact the final yield[1].
-
Actionable Advice: Be meticulous during product isolation. Ensure complete transfer of solids and minimize the volume of solvent used for washing the product to avoid dissolving a significant portion of it.
-
To systematically troubleshoot low yield, consider the following workflow:
Q2: I am observing significant amounts of side products. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue, particularly azines and cyclized products like quinazolinones. Selectivity is achieved by carefully controlling stoichiometry, temperature, and the nature of the starting materials.
Common Side Products & Mitigation Strategies:
-
Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone, especially when using unsubstituted hydrazine[2]. This is less common with acylhydrazides but can still occur if the reaction conditions are harsh or if there's an excess of the carbonyl compound.
-
Causality: The terminal -NH₂ group of the hydrazone can act as a nucleophile.
-
Actionable Advice: Use a strict 1:1 molar ratio of your hydrazide and carbonyl compound. Add the aldehyde or ketone dropwise to the solution of the hydrazide to avoid a localized excess of the carbonyl reactant[6].
-
-
Quinazolinone/Cyclized Products: Certain starting materials, like 2-aminobenzhydrazide, are prone to intramolecular cyclization or condensation with a second aldehyde molecule to form heterocyclic products like quinazolinones[6][7].
-
Causality: The presence of a second nucleophilic group (e.g., an amino group on the aromatic ring of the hydrazide) can lead to a competing intramolecular or intermolecular reaction.
-
Actionable Advice: Maintain a low reaction temperature. For instance, with 2-aminobenzhydrazide-based hydrazones, maintaining room temperature and adding the aldehyde dropwise is crucial for selectivity[6]. If cyclization is persistent, consider protecting the secondary reactive group if chemically feasible.
-
-
Transimination (Hydrazone Exchange): If multiple carbonyl species are present, or if the product is exposed to other aldehydes/ketones (e.g., from solvent impurities like acetone), the hydrazone can undergo an exchange reaction[6].
-
Actionable Advice: Use high-purity solvents and reagents. Ensure the reaction vessel is clean. If synthesizing a library of derivatives, complete one reaction and purify the product before starting the next to avoid cross-contamination.
-
Q3: My product is difficult to purify. What are some effective purification strategies?
A3: Hydrazide-hydrazone derivatives can be challenging to purify due to their polarity, potential for hydrolysis on silica gel, and sometimes poor solubility.
Purification Techniques & Best Practices:
-
Recrystallization: This is often the most effective method. The key is finding a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at room temperature or below.
-
Solvent Screening: Test solvents like ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
-
Protocol: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove insoluble impurities, and then allow the solution to cool slowly to form crystals.
-
-
Precipitation: Many hydrazones are brightly colored solids that precipitate directly from the reaction mixture upon cooling[8].
-
Column Chromatography: This should be approached with caution due to the risk of hydrolysis.
-
Actionable Advice: Deactivate the silica gel by mixing it with 1-2% triethylamine in the eluent to neutralize acidic sites. Use a solvent system with minimal protic components (e.g., hexanes/ethyl acetate or dichloromethane/methanol). Run the column as quickly as possible to minimize contact time.
-
-
Alternative Synthetic Routes: For particularly stubborn purifications, consider alternative synthesis methods that yield cleaner crude products.
-
Mechanochemical Synthesis: Liquid-assisted grinding (LAG) can produce hydrazones in excellent yields (>99%) and high purity, often eliminating the need for further purification[7].
-
Solid-State Melt Synthesis: Heating a mixture of the solid reactants can also provide a clean product without the use of solvents, simplifying the workup[7].
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in hydrazone synthesis, and which one should I choose?
A1: The formation of a hydrazone is a nucleophilic addition-elimination reaction. A catalyst's role is to accelerate the rate-determining step. The reaction is generally acid-catalyzed.
Mechanism & Catalyst Choice:
The reaction proceeds via a two-step mechanism: nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond. The overall reaction rate is pH-dependent.
-
Under acidic conditions (pH ~4-6): The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the initial nucleophilic attack. This is why a catalytic amount of acid is beneficial. However, at very low pH, the hydrazide itself becomes protonated, rendering it non-nucleophilic and stopping the reaction.
-
Common Catalysts: A few drops of glacial acetic acid are sufficient for most reactions conducted in solvents like ethanol[4][8]. For less reactive carbonyls, stronger acids like p-toluenesulfonic acid can be used[5].
Q2: How does solvent choice affect the reaction outcome?
A2: The solvent plays a critical role by solubilizing reactants, influencing reaction kinetics, and affecting the product's crystal structure.
Solvent Selection Guide:
| Solvent Type | Examples | Impact on Reaction | Considerations |
| Protic | Ethanol, Methanol, Acetic Acid | Generally good solvents for both reactants. Can participate in hydrogen bonding, potentially stabilizing intermediates. Ethanol is the most common choice[4]. | Protic solvents can decrease the nucleophilicity of the hydrazide but are often necessary for solubility[10]. Can be difficult to remove water from. |
| Aprotic Polar | DMF, DMSO, THF | Good solubilizing power for a wide range of substrates. | Higher boiling points may require vacuum for removal. Must be thoroughly dried as they are hygroscopic. |
| Aprotic Non-Polar | Toluene, Dioxane | Useful for reactions using a Dean-Stark trap to remove water azeotropically. Dioxane is also used in subsequent reactions of hydrazones[8]. | Reactant solubility may be limited. |
| Solvent-Free | Mechanosynthesis, Melt Synthesis | Environmentally friendly ("green") approach. Can lead to very high yields and purity, avoiding solvent-related side products and difficult workups[7]. | Requires specialized equipment (ball mill for mechanosynthesis) or thermal stability of reactants (for melt synthesis). |
A study on a scavenger resin found that solvent polarity influenced the kinetics of hydrazone formation, with the reaction being faster in more polar solvents, likely due to stabilization of the polar transition state[11].
Detailed Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Synthesis with Acid Catalysis
This protocol is a standard method for synthesizing hydrazide-hydrazone derivatives and is adapted from procedures found in the literature[4][8][9].
Materials:
-
Hydrazide (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the hydrazide (1.0 eq) in a suitable volume of absolute ethanol in the reaction flask with stirring. Gentle heating may be required to achieve full dissolution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the hydrazide solution.
-
Reactant Addition: Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of absolute ethanol and add it dropwise to the stirred hydrazide solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically ~80°C for ethanol).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 3-8 hours).
-
Isolation:
-
Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes.
-
The solid product often precipitates. Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
-
Drying & Purification: Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Mechanochemical Synthesis (Liquid-Assisted Grinding - LAG)
This protocol offers a highly efficient, solvent-free alternative that often yields a very pure product[7].
Materials:
-
Hydrazide (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Grinding liquid (e.g., methanol, a few drops)
-
Ball mill with grinding jars and balls (e.g., stainless steel or zirconia)
Procedure:
-
Loading: Place the hydrazide (1.0 eq), aldehyde or ketone (1.0 eq), and grinding balls into the milling jar.
-
Liquid Addition: Add a small amount (e.g., 50 µL for a 1 mmol scale reaction) of the grinding liquid (e.g., methanol). This liquid acts as a catalyst for the solid-state reaction.
-
Milling: Secure the jar in the ball mill and mill at a specified frequency (e.g., 25 Hz) for a predetermined time (e.g., 60 minutes). The optimal time may need to be determined experimentally.
-
Isolation: After milling, carefully open the jar and collect the powdered product.
-
Analysis: In many cases, the product is of sufficient purity for immediate use. Purity can be confirmed by NMR, IR, or Powder X-ray Diffraction (PXRD)[7]. No further purification is typically required.
References
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39145–39157. [Link]
-
Wikipedia contributors. (2023). Hydrazone. In Wikipedia, The Free Encyclopedia. [Link]
-
Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. [Link]
-
Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2025). ScienceDirect. [Link]
-
Abdellattif, M. H., El-Serwy, W. S., & El-Nassry, S. L. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 19(11), 17348–17364. [Link]
-
Hydrazone synthesis. Organic Chemistry Portal. [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
-
Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. ACS Publications. [Link]
-
New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. (2024). MDPI. [Link]
-
Help with Low Yield Synthesis. (2023). Reddit. [Link]
-
Stability study of hydrazones. ResearchGate. [Link]
-
da Silveira Pinto, A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]
-
What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide?. (2014). ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Urease Inhibitors: Evaluating 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and its Analogs
In the landscape of drug discovery and agricultural science, the inhibition of urease stands as a critical target. This enzyme's role in nitrogen metabolism has profound implications, from the pathogenesis of Helicobacter pylori infections to the efficiency of urea-based fertilizers. For researchers and drug development professionals, selecting the appropriate inhibitory compound is paramount. This guide provides an in-depth, objective comparison of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and its analogs against other prominent urease inhibitors, supported by experimental data and methodological insights.
The Significance of Urease Inhibition
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] While a vital component of the nitrogen cycle, its activity can be detrimental. In a clinical context, urease produced by bacteria like H. pylori and Proteus mirabilis neutralizes gastric acid, allowing for colonization and subsequent development of gastritis, peptic ulcers, and urinary tract infections.[2] In agriculture, the rapid conversion of urea fertilizers to ammonia leads to significant nitrogen loss through volatilization, reducing crop yields and causing environmental pollution.[3] Consequently, the development of potent and specific urease inhibitors is a field of active research.
Profiling 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and its Analogs
While specific inhibitory data for 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide is not extensively published, valuable insights can be drawn from structurally similar compounds. A recent study on a series of hydrazide-hydrazone derivatives of flurbiprofen, which shares the 2-(1,1'-biphenyl-4-yl)propanoic acid core, provides a strong basis for comparison.[4][5][6] These derivatives have demonstrated significant in vitro urease inhibitory activity.
The hydrazone derivatives of the biphenyl propanoic acid scaffold have shown a range of inhibitory potentials, with some exhibiting greater efficacy than the standard inhibitor, thiourea.[4] For instance, one of the most potent compounds in this series displayed a half-maximal inhibitory concentration (IC50) of 18.92 ± 0.61 μM, surpassing that of thiourea (IC50 = 21.14 ± 0.42 μM).[4] This suggests that the 2-(1,1'-biphenyl-4-yloxy)propanohydrazide scaffold is a promising backbone for potent urease inhibition. The structure-activity relationship (SAR) of these analogs indicates that the nature of substitutions on the benzylidene moiety plays a crucial role in their inhibitory activity.
Comparative Analysis with Other Urease Inhibitors
To contextualize the potential of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and its analogs, it is essential to compare their performance with established urease inhibitors from various chemical classes. The following table summarizes the IC50 values for several key inhibitors.
| Inhibitor Class | Compound | IC50 (μM) | Source(s) |
| Hydrazide Analogs | N'-substituted benzylidene-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanohydrazide | 18.92 ± 0.61 | [4][6] |
| Thioureas | Thiourea (Standard) | ~21-22 | [4][7] |
| N,N′-Bis(3-pyridinylmethyl)thiourea | ~25-fold lower than AHA | [2] | |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | ~900 (soybean urease) | [8] |
| Phosphorodiamidates | N-(n-Butyl)thiophosphoric triamide (NBPT) | ~0.1 (jack bean urease) | [9] |
| Phenylphosphorodiamidate (PPD) | Varies with soil conditions | [9] | |
| Boronic Acids | 4-Bromophenyl boronic acid | Inhibits by 51.7% at 20 µM | [10] |
| Quinones | Tetrachloro-1,4-benzoquinone | 0.6 | [9] |
| 1,4-Benzoquinone | 5.5 | [9] | |
| Other | Hydroxyurea | >100 | [10] |
Note: IC50 values can vary depending on the urease source (plant vs. bacterial) and assay conditions.
From this data, it is evident that while the biphenyl hydrazide analogs show promising activity, particularly in comparison to the standard inhibitor thiourea, other classes such as phosphorodiamidates and certain quinones exhibit significantly higher potency. However, factors such as toxicity, stability, and cost are also critical considerations in the practical application of these inhibitors.[10]
Mechanistic Insights into Urease Inhibition
The active site of urease contains a di-nickel center, which is the primary target for most inhibitors.[1] Different classes of inhibitors interact with this active site through various mechanisms.
-
Competitive Inhibitors: These compounds, such as acetohydroxamic acid, often mimic the structure of urea and compete for binding to the nickel center.[8]
-
Non-competitive and Mixed Inhibitors: These inhibitors bind to sites on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.
-
Covalent Inhibitors: Some inhibitors, like certain quinones, can form covalent bonds with cysteine residues near the active site, leading to irreversible inhibition.[9]
The hydrazone derivatives of the biphenyl scaffold are believed to chelate the nickel ions in the active site, thereby disrupting the catalytic activity of the enzyme.
Below is a conceptual diagram illustrating the general mechanism of urease action and its inhibition.
Caption: Experimental workflow for urease inhibition assay.
Step-by-Step Protocol:
-
To each well of a 96-well plate, add:
-
Phosphate buffer
-
Test compound solution at various concentrations (or standard inhibitor/vehicle control)
-
Urease enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea substrate solution to all wells.
-
Incubate the plate for a specific duration (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding Reagent A to each well.
-
Add Reagent B to each well to initiate the color development of the indophenol blue complex.
-
Incubate the plate at room temperature for approximately 30 minutes to allow for full color development.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 630 nm.
3. Data Analysis:
The percentage of urease inhibition can be calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
The IC50 value, which is the concentration of the inhibitor required to reduce urease activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The exploration of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and its structurally related analogs reveals a promising class of urease inhibitors. While direct experimental data for the parent compound remains to be fully elucidated, the potent activity of its derivatives suggests a high potential for effective urease inhibition, rivaling that of the standard inhibitor thiourea.
The comparative analysis underscores the diverse landscape of urease inhibitors, with compounds like phosphorodiamidates and certain quinones demonstrating exceptionally high potency. However, the selection of an optimal inhibitor extends beyond mere IC50 values, encompassing critical factors like biocompatibility, environmental impact, and cost-effectiveness.
The provided experimental protocol offers a robust framework for the standardized evaluation of novel urease inhibitors. Future research should focus on the direct synthesis and in-depth kinetic analysis of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide to precisely position it within the existing armamentarium of urease inhibitors. Further derivatization and structure-activity relationship studies on this biphenyl scaffold could lead to the development of even more potent and selective inhibitors for therapeutic and agricultural applications.
References
-
Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. RSC Publishing. [Link]
-
A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s. National Institutes of Health. [Link]
-
Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. National Institutes of Health. [Link]
-
IC50 values (μM) of 2 a–d and 3 a–d compounds on urease enzyme. ResearchGate. [Link]
-
In vitro urease and trypsin inhibitory activities of some sulfur compounds. DergiPark. [Link]
-
Inhibition of urease by hydroxyurea. PubMed. [Link]
-
Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. [Link]
-
N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. National Institutes of Health. [Link]
-
Urease Inhibition in the Presence of N-(n-Butyl)thiophosphoric Triamide, a Suicide Substrate: Structure and Kinetics. PubMed. [Link]
-
A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. National Institutes of Health. [Link]
-
Acetohydroxamic Acid - A Competitive Inhibitor of Urease from Soybean “Glycine max”. ResearchGate. [Link]
-
STD. Thiourea (IC50 = 21.2 ± 1.3 µM). ResearchGate. [Link]
-
Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. ResearchGate. [Link]
-
N-(n-Butyl)thiophosphoric triamide. Wikipedia. [Link]
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ResearchGate. [Link]
-
A small-molecular inhibitor against Proteus mirabilis urease to treat catheter-associated urinary tract infections. National Institutes of Health. [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. [Link]
-
N-(n-Butyl) Thiophosphoric Triamide (NBPT): A Powerful Urease Inhibitor from Silver Fern Chemical. Silver Fern Chemical. [Link]
-
The Cell Killing Mechanisms of Hydroxyurea. MDPI. [Link]
-
Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and. RSC Publishing. [Link]
-
Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. PubMed. [Link]
-
Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. ACS Publications. [Link]
-
N-(n-Butyl) Thiophosphoric Triamide (NBPT)-Coated Urea (NCU) Improved Maize Growth and Nitrogen Use Efficiency (NUE) in Highly Weathered Tropical Soil. MDPI. [Link]
-
Recent Efforts in the Discovery of Urease Inhibitor Identifications. ResearchGate. [Link]
-
The mechanism of action of hydroxyurea in SCD. YouTube. [Link]
-
Synthesis and characterization of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives as potent antimicrobial and hydrogen peroxide scavenging agents. PubMed. [Link]
-
Hydroxyurea in Sickle Cell Disease and Invasive Bacterial Infections: A Case-Control Study. MDPI. [Link]
-
N-(n-butyl) thiophosphoric triamide (NBPT). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Synthesis and CYP24A1 inhibitory activity of (E)-2-(2-substituted benzylidene)- and 2-(2-substituted benzyl)-6-methoxy-tetralones. PubMed. [Link]
-
IC 50 values and the maximum percentage of inhibitory values of thiourea and the tested oxime compounds 2, 6, 7, 8, and 9.. ResearchGate. [Link]
- Phosphorodiamide urease inhibitors and urease inhibited urea based fertilizer compositions.
- Urease Inhibitors. International Plant Nutrition Institute. [http://www.ipni.net/publication/nutrifacts-na.nsf/0/118844A63628C00B85257E2400578426/ FILE/NutriFacts-NA-17.pdf)
-
ACETOHYDROXAMIC ACID (PD002490, RRUDCFGSUDOHDG-UHFFFAOYSA-N). Probes & Drugs. [Link]
-
Transdermal use of phosphorodiamidate morpholino oligomer AVI-4472 inhibits cytochrome P450 3A2 activity in male rats. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 3. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 4. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Bioassay Results for 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
For drug development professionals, the initial promising results of a novel compound in a single bioassay are both exciting and a critical juncture requiring rigorous validation. This guide provides a strategic framework for cross-validating the potential anti-inflammatory activity of a novel molecule, 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide. The core principle is to move from a rapid, target-specific assay to more complex, physiologically relevant cell-based systems, thereby building a comprehensive and trustworthy biological activity profile.
The chemical structure of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide, containing both a biphenyl group and a hydrazide moiety, suggests a strong potential for anti-inflammatory and analgesic properties, as these functional groups are present in numerous biologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3]. Hydrazone derivatives, in particular, are known to exhibit a wide range of biological activities, including anti-inflammatory effects[3][4]. This guide will detail a multi-assay workflow designed to confirm and characterize these anticipated effects, ensuring the scientific integrity of the findings.
Part 1: Initial High-Throughput Screening: The Cell-Free Approach
The most efficient starting point for screening a novel compound is often a cell-free assay. This approach isolates the target enzyme from the complexities of a cellular environment, providing a direct measure of the compound's ability to interact with its putative target[5][6]. For a compound with suspected anti-inflammatory activity, a logical first step is to assess its effect on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins[7].
Rationale for a Cell-Free COX-2 Inhibition Assay
Starting with a cell-free COX-2 assay offers several advantages:
-
Speed and Efficiency: These assays are typically rapid, allowing for high-throughput screening of multiple compounds or concentrations[8].
-
Direct Target Interaction: A positive result strongly suggests a direct interaction between the compound and the COX-2 enzyme, providing initial mechanistic insight.
-
Reduced Complexity: The absence of cellular uptake, metabolism, and off-target effects simplifies data interpretation[5][9].
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits and provides a robust method for assessing COX-2 inhibition[10][11].
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic Acid (Substrate)
-
Heme as a cofactor
-
Test Compound: 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
-
Positive Control Inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute the COX-2 enzyme and prepare a working solution of arachidonic acid.
-
Compound Dilution: Prepare a serial dilution of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide in DMSO, and then dilute further in COX Assay Buffer.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 10 µL of the diluted test compound to the wells.
-
Positive Control Wells: Add 10 µL of the diluted Celecoxib.
-
Enzyme Control Wells: Add 10 µL of COX Assay Buffer.
-
-
Enzyme Addition: Add 10 µL of the reconstituted human recombinant COX-2 enzyme to all wells.
-
Cofactor and Probe Addition: Prepare a master mix containing the COX Probe and Heme in COX Assay Buffer. Add 80 µL of this mix to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Initiation of Reaction: Add 10 µL of the arachidonic acid solution to all wells to initiate the reaction.
-
Kinetic Reading: Immediately begin reading the fluorescence intensity every minute for 15-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control and calculate the IC50 value.
Workflow Diagram: Cell-Free COX-2 Inhibition Assay
Caption: Workflow for the cell-free COX-2 inhibitor screening assay.
Part 2: Cross-Validation in Physiologically Relevant Systems: Cell-Based Assays
While a positive result in the COX-2 assay is a strong start, it doesn't guarantee efficacy in a biological system. Cell-based assays are essential for cross-validation as they account for factors like cell permeability, intracellular target engagement, and potential off-target effects[6][12]. We will explore two orthogonal cell-based assays that measure key inflammatory readouts.
Assay 1: Inhibition of TNF-α Secretion from PBMCs
Rationale: Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine secreted by immune cells like monocytes and macrophages upon activation[13]. Measuring the inhibition of TNF-α secretion provides a functional readout of the compound's anti-inflammatory potential in a primary human cell model.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Secretion
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
-
Positive Control (e.g., Dexamethasone)
-
Human TNF-α ELISA Kit
-
96-well cell culture plate
Procedure:
-
Cell Plating: Isolate PBMCs from whole blood using density gradient centrifugation. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 with 10% FBS and allow them to adhere for 2 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control. Add the compounds to the cells and incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's protocol[13][14].
-
Data Analysis: Construct a standard curve for the TNF-α ELISA. Calculate the concentration of TNF-α in each sample. Determine the percent inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated control and calculate the IC50 value.
Workflow Diagram: TNF-α Secretion Assay
Caption: Workflow for the cell-based TNF-α secretion inhibition assay.
Assay 2: NF-κB Reporter Gene Assay
Rationale: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcriptional regulator of inflammation.[15] Its activation leads to the expression of numerous pro-inflammatory genes, including TNF-α and COX-2. An NF-κB reporter assay provides a powerful tool to determine if the compound's anti-inflammatory effect stems from inhibiting this central signaling pathway.
Experimental Protocol: Luciferase-Based NF-κB Reporter Assay
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct[16][17][18].
-
DMEM with 10% FBS
-
TNF-α (as a stimulant)
-
Test Compound: 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
-
Positive Control (e.g., BAY 11-7082)
-
96-well white, clear-bottom cell culture plate
-
Luciferase Assay Reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the NF-κB reporter cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound or positive control. Incubate for 1 hour.
-
Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the vehicle control to activate the NF-κB pathway.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Reading: Remove the medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate-reading luminometer[15][18].
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability if necessary. Determine the percent inhibition of NF-κB activity for each compound concentration relative to the TNF-α-stimulated control and calculate the IC50 value.
Signaling Pathway and Assay Principle Diagram
Caption: NF-κB signaling pathway and the principle of the luciferase reporter assay.
Part 3: Comparative Analysis and Data Interpretation
The true scientific value is derived from comparing the results of these distinct assays. A robust cross-validation strategy involves analyzing the data in concert to build a cohesive narrative of the compound's biological activity.
Summarized Quantitative Data (Hypothetical)
| Assay Type | Target/Pathway | Readout | Test Compound IC50 (µM) | Positive Control |
| Cell-Free | COX-2 Enzyme | Fluorescence | 8.5 | Celecoxib (IC50 = 0.5 µM) |
| Cell-Based | TNF-α Secretion | ELISA | 12.2 | Dexamethasone (IC50 = 0.1 µM) |
| Cell-Based | NF-κB Signaling | Luminescence | 15.0 | BAY 11-7082 (IC50 = 2.5 µM) |
Interpreting the Cross-Validated Results
The hypothetical data above suggests that 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide is a moderately potent inhibitor across all three assays.
-
Concordant Results: The activity in the cell-free COX-2 assay is corroborated by its ability to inhibit downstream inflammatory responses in complex cellular systems (TNF-α secretion and NF-κB activation). This concordance increases confidence that the compound is a genuine anti-inflammatory agent.
-
Potency Differences: It is common for IC50 values to be higher in cell-based assays compared to cell-free systems. This can be attributed to factors such as cell membrane permeability, compound metabolism, or protein binding within the cell culture medium.
-
Mechanistic Insights: Since the compound inhibits both a direct enzymatic target (COX-2) and an upstream signaling pathway (NF-κB), it may have a multi-modal mechanism of action, which can be a desirable trait for therapeutic candidates.
Comparison of Assay Methodologies
| Feature | Cell-Free Assay (e.g., COX-2) | Cell-Based Assay (e.g., TNF-α) | Cell-Based Assay (e.g., NF-κB) |
| Physiological Relevance | Low | High | Moderate to High |
| Throughput | High | Medium | Medium to High |
| Cost | Medium | High (Primary Cells, ELISA) | Medium (Cell line, Reagents) |
| Mechanistic Insight | Direct target interaction | Functional cellular response | Specific signaling pathway |
| Potential for False Positives | High (e.g., assay interference) | Low | Low |
| Potential for False Negatives | High (e.g., requires cell metabolism) | Low | Low |
Conclusion
The validation of a novel compound like 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide requires a thoughtful, multi-faceted approach. Relying on a single bioassay, no matter how promising the result, is insufficient for making critical decisions in a drug development pipeline. By systematically cross-validating results, starting with a rapid, target-focused cell-free assay and progressing to more complex, mechanistically diverse cell-based assays, researchers can build a robust and reliable profile of a compound's bioactivity. This rigorous, self-validating system of layered assays provides the trustworthiness and authoritative grounding necessary to advance a compound with confidence.
References
-
Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. ACS Omega. Available at: [Link]
-
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available at: [Link]
-
Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]
-
Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: "A Cell-Based and a Cell-Free Assay". PubMed. Available at: [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. Available at: [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Available at: [Link]
-
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-ethoxybenzylidene)propanohydrazide. PubChem. Available at: [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. ResearchGate. Available at: [Link]
-
Potential Cell-Based and Cell-Free Therapy for Patients with COVID-19. MDPI. Available at: [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available at: [Link]
-
TNF-α (free) ELISA. Invitrogen. Available at: [Link]
-
Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed. Available at: [Link]
-
Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Hygeia. Available at: [Link]
-
2-((1,1'-Biphenyl)-4-yloxy)-N'-(5-bromo-2-hydroxybenzylidene)propanohydrazide. PubChem. Available at: [Link]
-
(PDF) Cell-Free Assays. ResearchGate. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
-
NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. System Biosciences. Available at: [Link]
Sources
- 1. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]
- 3. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models [mdpi.com]
- 4. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages and Disadvantages of Two In Vitro Assays in Evaluating Aromatase Activity: "A Cell-Based and a Cell-Free Assay" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. What Is the Difference Between Cell-Free and Cell-Based Expression Systems? [synapse.patsnap.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. novamedline.com [novamedline.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide to Navigating the Synthesis and Bioactivity of Aryl-oxy-propanohydrazides: A Framework for Reproducibility
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. One such area of interest lies in the derivatization of established pharmacophores to enhance efficacy, modulate selectivity, or uncover new therapeutic applications. The compound 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and its structural analogues represent a promising, yet sparsely documented, class of molecules. While direct, comparative data on the experimental reproducibility of this specific molecule is not available in the public domain, this guide aims to provide a robust framework for researchers. By leveraging established methodologies for structurally related compounds—specifically, hydrazide derivatives of widely-used non-steroidal anti-inflammatory drugs (NSAIDs)—we can build a foundational understanding that champions experimental reproducibility from synthesis to biological evaluation.
This guide is structured not as a rigid protocol, but as a comprehensive manual grounded in scientific integrity. It will explain the causality behind experimental choices, describe self-validating systems, and provide the technical details necessary to produce reliable and reproducible results when working with this class of compounds.
Section 1: Synthesis and Characterization — The Foundation of Reproducible Research
The journey to reproducible biological data begins with the unambiguous synthesis and rigorous characterization of the compound of interest. The conversion of a carboxylic acid to a hydrazide is a fundamental transformation in medicinal chemistry, often serving as a gateway to a diverse array of hydrazone and heterocyclic derivatives.[1][2] The most common and reliable method involves a two-step process: esterification of the parent acid followed by hydrazinolysis.
Workflow for Aryl-propanohydrazide Synthesis
The general pathway from a commercially available aryl-propanoic acid to its corresponding hydrazide is a well-established route. This process is critical as the purity of the final hydrazide directly impacts the reliability of subsequent biological assays.
Caption: General workflow for the synthesis of aryl-propanohydrazides.
Gold-Standard Protocol: Synthesis of 2-(4-isobutylphenyl)propanohydrazide (Ibuprofen Hydrazide)
This protocol details the synthesis of ibuprofen hydrazide, a representative analogue of the topic compound. Adherence to these steps provides a strong basis for achieving high purity and yield, which are prerequisites for reproducibility.
Step 1: Esterification of Ibuprofen [3]
-
To a 100 mL round-bottom flask, add ibuprofen (0.02 mol, 4.12 g).
-
Add 50 mL of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (0.024 mol, 1.75 mL) or concentrated sulfuric acid (0.5 mL) dropwise with stirring. The use of a strong acid catalyst is essential to drive the Fischer esterification reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-isobutylphenyl)propanoate (ibuprofen ethyl ester).
Step 2: Hydrazinolysis of Ibuprofen Ethyl Ester [4]
-
In a 100 mL round-bottom flask, dissolve the crude ibuprofen ethyl ester (0.02 mol) in 60 mL of ethanol.
-
Add hydrazine hydrate (99%, 0.2 mol, 10 mL). A large excess of hydrazine is used to ensure the reaction goes to completion.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours. The formation of a white precipitate often indicates product formation.[3]
-
Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.
-
Evaporate the excess ethanol and pour the resulting mixture into 100 mL of crushed ice with stirring.
-
Collect the solid white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-isobutylphenyl)propanohydrazide as a white crystalline solid.
-
Dry the final product under vacuum and determine its melting point. Characterize using ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm its structure and purity.
Critical Parameters Influencing Synthesis Reproducibility
| Parameter | Importance and Rationale | Common Issues & Solutions |
| Starting Material Purity | Purity of the parent acid directly affects the yield and purity of the final product. Impurities can lead to side reactions. | Use >98% pure starting materials. If purity is uncertain, recrystallize the parent acid before use. |
| Solvent Anhydrousness | For esterification, water can hydrolyze the ester back to the carboxylic acid, reducing yield. | Use anhydrous solvents (e.g., absolute ethanol). Store solvents over molecular sieves. |
| Reaction Time & Temperature | Insufficient time or temperature leads to incomplete reactions. Excessive heat can cause degradation or side products. | Monitor reactions by TLC to determine the optimal endpoint. Do not overheat.[5] |
| Purification Method | Recrystallization is effective for removing most impurities and is often sufficient. Column chromatography may be needed for closely related impurities. | For reproducible biological data, high purity (>95%) is essential. If recrystallization yields an impure product (e.g., broad melting point), chromatography is necessary. |
Section 2: Comparative Biological Evaluation — The Challenge of Consistent Assays
Hydrazides and their subsequent derivatives (like hydrazones) are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][6] A logical step is to compare the activity of a novel hydrazide derivative to its parent compound. For our example, we will compare the anti-inflammatory activity of an NSAID with its hydrazide derivative.
The Anti-Inflammatory Pathway: COX Inhibition
NSAIDs like ibuprofen and fenoprofen primarily exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation. Understanding this pathway is crucial for interpreting assay results.
Sources
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01385E [pubs.rsc.org]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide and associated waste materials. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to ensure the safety of your personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting our deep commitment to scientific integrity and responsible chemical management.
The causality behind these stringent disposal protocols is directly linked to the inherent hazard profile of this class of compounds. Structurally related hydrazide derivatives exhibit significant health and environmental hazards, necessitating a cautious and systematic approach to waste management.
Hazard Identification and Risk Assessment
Table 1: GHS Hazard Profile for Structurally Similar Biphenyl Propanohydrazide Derivatives [1]
| Hazard Class | Hazard Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | H400 | Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | H410 | Very toxic to aquatic life with long lasting effects |
The most critical takeaway from this profile is the compound's high aquatic toxicity.[1] The H410 classification ("Very toxic to aquatic life with long lasting effects") dictates that this chemical must be treated as a hazardous waste and strictly prevented from entering sewer systems or the environment.[2]
Mandatory Personal Protective Equipment (PPE)
Given the skin, eye, and respiratory irritation hazards, all personnel handling waste containing 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide must wear appropriate PPE.[3]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with splashes or dust.
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[4] Never mix incompatible waste streams.[5] The following step-by-step protocol must be followed.
Step 1: Container Selection and Labeling
-
Select a dedicated hazardous waste container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice for both solid and liquid waste.
-
The container must be in good condition, with a secure, leak-proof screw-top cap.[6]
-
Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name "2-(1,1'-Biphenyl-4-yloxy)propanohydrazide," and an approximate concentration or quantity of the waste.[5]
Step 2: Collecting Different Waste Forms
-
Unused or Expired Solid Compound: Collect the pure, solid chemical directly into the designated solid hazardous waste container.
-
Contaminated Labware (e.g., pipette tips, weigh boats, gloves): Place all contaminated disposable items into a separate, clearly labeled solid hazardous waste container. Do not dispose of these items in the regular or biohazardous trash.[7]
-
Liquid Waste (Solutions): Collect all solutions containing the compound in a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[4]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste containers in a designated SAA within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used for liquid waste containers.[4]
-
Keep waste containers closed at all times except when adding waste.[2][6]
Decontamination of Empty Containers
Empty containers that held the pure compound must be managed as hazardous waste themselves unless properly decontaminated.[7]
-
Triple Rinse Procedure: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three consecutive times.
-
Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste.[7]
-
Final Disposal: Once triple-rinsed, the container can be air-dried in a fume hood. The hazardous waste label should be defaced, and the container may then be disposed of in the regular trash or recycled according to institutional policy.[2]
Emergency Spill Procedures
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of dust, evacuate the area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.
-
Containment: For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent material, working from the outside in.
-
Cleanup: Use a chemical spill kit to absorb the material.
-
Dispose of Cleanup Debris: All materials used for cleanup (absorbent pads, contaminated PPE) must be collected in a sealed container and disposed of as hazardous waste.[2]
Final Disposal Logistics
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[2]
-
Arrange for Pickup: Once your waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]
-
Regulatory Framework: The disposal of this waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[8][9] Your EHS office will ensure that the disposal process adheres to all federal, state, and local regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide.
Caption: Disposal workflow for 2-(1,1'-Biphenyl-4-yloxy)propanohydrazide.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3394, Flurbiprofen. Retrieved January 28, 2026, from [Link].
-
Gîrbea, G., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. Available at: [Link].
-
National Center for Biotechnology Information. PubChem Substance Summary for SID 505442994. Retrieved January 28, 2026, from [Link].
-
Lehigh University. Hazardous Waste Disposal Procedures Handbook. Retrieved January 28, 2026, from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-((1,1'-biphenyl)-4-yloxy)-n'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide. Retrieved January 28, 2026, from [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-((1,1'-biphenyl)-4-yloxy)-n'-(4-hydroxybenzylidene)propanohydrazide. Retrieved January 28, 2026, from [Link].
-
Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. ACS Omega, 7(40), 36137–36149. Available at: [Link].
-
Atanasova, M., et al. (2022). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide. Molbank, 2022(1), M1319. Available at: [Link].
-
U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations. Federal Register, 43(243), 58946-59028. Available at: [Link].
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved January 28, 2026, from [Link].
-
U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved January 28, 2026, from [Link].
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Retrieved January 28, 2026, from [Link].
-
National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. Retrieved January 28, 2026, from [Link].
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 28, 2026, from [Link].
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved January 28, 2026, from [Link].
Sources
- 1. 2-((1,1'-Biphenyl)-4-yloxy)-N'-(5-bromo-2-hydroxybenzylidene)propanohydrazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
